N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide
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Overview
Description
N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazole core, which is known for its diverse biological activities, and a pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The final step involves coupling the benzoxazole and pyrazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzoxazole core using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions or in the presence of catalysts.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the benzoxazole core.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide stands out due to its unique combination of a benzoxazole core and a pyrazole moiety, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-25-14-16(13-23-25)12-22-21(26)17-8-9-19-18(11-17)24-20(27-19)10-7-15-5-3-2-4-6-15/h2-6,8-9,11,13-14H,7,10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGNJFVTKJIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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